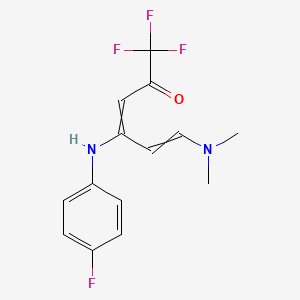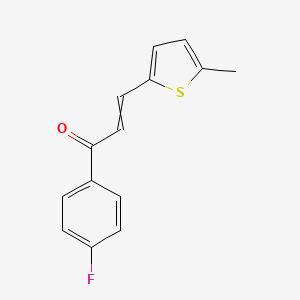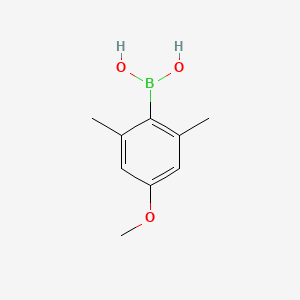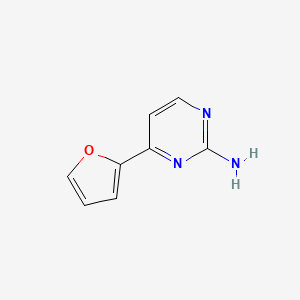
4-(2-Furyl)pirimidin-2-amina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(2-furyl)pyrimidin-2-amine derivatives has been explored in various studies. One approach involved the conversion of 3,5-dibromopyridine into an intermediate, which was then formylated and further functionalized through palladium-catalyzed Suzuki-Miyaura cross-coupling. This method allowed for the creation of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, which were tested for inhibitory activity against Ser/Thr kinases . Another study focused on the synthesis of 2- or 4-[2-(5-nitro-2-furyl)vinyl]pyrimidine derivatives by condensation reactions, which were then evaluated for their antibacterial activity .
Molecular Structure Analysis
The molecular structure of furyl-substituted pyrimidine derivatives has been confirmed through various spectroscopic techniques. NMR and IR spectroscopy were used to confirm the structures of new compounds obtained by [3 + 2] dipolar cycloaddition reactions of 4-(2-furyl)pyrimidinium ylides to ethyl propiolate . Additionally, molecular orbital calculations were performed to explain the regioselectivity observed in these reactions .
Chemical Reactions Analysis
The reactivity of 4-(2-furyl)pyrimidin-2-amine derivatives has been demonstrated in the formation of pyrimidinium ylides and their subsequent reactions. These ylides were generated from quaternization reactions and treated with bases to produce various compounds, including dipyrimidino-pyrazinic dimers as inactivation products . Furthermore, the reaction of 4-(2-furyl)pyrimidinium ylides with symmetrically substituted alkynes led to the synthesis of new pyrrolo[1,2-c]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-furyl)pyrimidin-2-amine derivatives are closely related to their molecular structure and the substituents present on the pyrimidine ring. The studies provided do not offer extensive data on the physical properties such as melting points, solubility, or stability; however, the chemical properties have been inferred from the reactivity patterns observed in the synthesis and chemical reactions of these compounds .
Aplicaciones Científicas De Investigación
Propiedades químicas e información de seguridad
“4-(2-Furyl)pirimidin-2-amina” es un compuesto químico con el Número CAS: 206564-00-3 . Tiene un peso molecular de 161,16 y generalmente se almacena a temperatura ambiente . El compuesto es un sólido y tiene un nombre IUPAC de 4-(2-furyl)-2-pirimidinamina . Es importante manipular este compuesto con cuidado, ya que tiene declaraciones de peligro H315, H319 y H335 .
Uso en investigación del cáncer
Una de las aplicaciones significativas de “this compound” es en la investigación del cáncer. Se ha utilizado en el desarrollo de inhibidores de la cinasa dependiente de ciclina 2 (CDK2) . CDK2 ha estado atrayendo un interés considerable como objetivo para desarrollar nuevos tratamientos contra el cáncer y para mejorar la resistencia a los inhibidores de CDK4/6 . Un estudio encontró que el andamiaje de N,4-di(1H-pirazol-4-yl)pirimidin-2-amina, que incluye “this compound”, se puede desarrollar en potentes e inhibidores selectivos de CDK2 para el tratamiento del cáncer .
Uso en la síntesis de agentes antitumorales
El compuesto también se ha utilizado en la síntesis de agentes antitumorales . Aunque los detalles específicos de la actividad antitumoral de “this compound” no se proporcionan en la fuente, está claro que el compuesto juega un papel en el desarrollo de nuevos fármacos antitumorales .
Uso en sondas fluorescentes
“this compound” se ha utilizado en el desarrollo de sondas fluorescentes raiométricas . Estas sondas se utilizan en diversas aplicaciones de investigación científica, incluido el estudio de sistemas biológicos .
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-(2-Furyl)pyrimidin-2-amine are not available, pyrimidines have been the subject of scientific research due to their potential applications in various fields. They are being explored for their anticancer properties , and there is ongoing research into the development of new pyrimidines as anti-inflammatory agents .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit janus kinase 2 (jak2) , which plays a crucial role in signal transduction for various cytokines and growth factors.
Mode of Action
If it acts similarly to related compounds, it may bind to the active site of its target protein, inhibiting its function .
Biochemical Pathways
If it inhibits JAK2 like related compounds, it could impact the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
If it acts similarly to related compounds, it may inhibit the function of its target protein, leading to downstream effects on cell signaling .
Propiedades
IUPAC Name |
4-(furan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOGGBLTIHXWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396679 | |
| Record name | 4-(2-furyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206564-00-3 | |
| Record name | 4-(2-furyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)
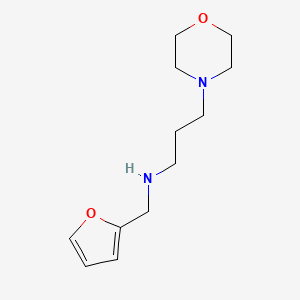
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)



![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

